REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:12][C:13](OC(C)=O)=[O:14].CCCCCC>C1(C)C=CC=CC=1>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([NH:11][C:13](=[O:14])[CH3:12])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1
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Name
|
|
Quantity
|
22 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)N
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Name
|
|
Quantity
|
14 mL
|
Type
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reactant
|
Smiles
|
CC(=O)OC(=O)C
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Type
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CUSTOM
|
Details
|
After stirring 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
STIRRING
|
Details
|
with stirring at room temperature
|
Type
|
FILTRATION
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Details
|
The resulting solid is filtered
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Type
|
WASH
|
Details
|
washed with hexane (50 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1)OC)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |